4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
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Overview
Description
4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, an ethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloromethyl and ethyl groups via substitution reactions. The thiophene ring is often introduced through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions are commonly employed to introduce the thiophene ring efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene ring can enhance its binding affinity to certain targets, while the chloromethyl group can facilitate covalent interactions with nucleophilic sites in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-2-(thiophen-3-yl)-1,3-dioxolane
- 4-Bromo-3-methylthiophene-2-carbonyl chloride
Uniqueness
4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to the combination of its pyrazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-thiophen-3-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJYNBWJBGHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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